molecular formula C3AlF9O9S3 B1224127 Aluminum trifluoromethanesulfonate CAS No. 74974-61-1

Aluminum trifluoromethanesulfonate

Cat. No. B1224127
CAS RN: 74974-61-1
M. Wt: 474.2 g/mol
InChI Key: FKOASGGZYSYPBI-UHFFFAOYSA-K
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Patent
US04543430

Procedure details

0.2 g of aluminium powder and 70 ml of water are introduced with stirring into a 250-ml glass flask. The suspension obtained is brought to 80° C., then 33.3 ml of an aqueous solution of 0.57N triflic acid is added drop by drop. This mixture is maintained with stirring at 80° C. for 2 hours, then at ambient temperature for 48 hours. The aluminium triflate obtained may then be isolated by eliminating the excess aluminium by filtration and evaporating the water at 100° C. under atmospheric pressure. In this way one recovers 3.5 g of aluminium triflate, having the formula Al(CF3SO3)3, in the form of a white powder.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
33.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al:1].[OH:2][S:3]([C:6]([F:9])([F:8])[F:7])(=[O:5])=[O:4]>O>[O-:5][S:3]([C:6]([F:9])([F:8])[F:7])(=[O:4])=[O:2].[Al+3:1].[O-:5][S:3]([C:6]([F:9])([F:8])[F:7])(=[O:4])=[O:2].[O-:5][S:3]([C:6]([F:9])([F:8])[F:7])(=[O:4])=[O:2] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[Al]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
33.3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring into a 250-ml glass flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
is brought to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is maintained
STIRRING
Type
STIRRING
Details
with stirring at 80° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Al+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.